molecular formula C5H6N2O3S2 B11725715 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide

3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide

Cat. No.: B11725715
M. Wt: 206.2 g/mol
InChI Key: WAXNGZYUHUBECT-CLTKARDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, catalytic reactions, and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from other thiophene derivatives is its unique combination of functional groups, including the oxime and sulfonamide groups. These groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C5H6N2O3S2

Molecular Weight

206.2 g/mol

IUPAC Name

3-[(Z)-hydroxyiminomethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3-

InChI Key

WAXNGZYUHUBECT-CLTKARDFSA-N

Isomeric SMILES

C1=CSC(=C1/C=N\O)S(=O)(=O)N

Canonical SMILES

C1=CSC(=C1C=NO)S(=O)(=O)N

Origin of Product

United States

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